N-Benzyl-2-morpholino-2-phenylacetamide
Overview
Description
N-Benzyl-2-morpholino-2-phenylacetamide is a chemical compound with the molecular formula C18H21NO2 It is known for its unique structure, which includes a benzyl group, a morpholine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-morpholino-2-phenylacetamide typically involves the reaction of benzyl chloride with N-phenyl-2-morpholinoacetamide in the presence of a base such as potassium hydroxide. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general reaction scheme is as follows:
Starting Materials: Benzyl chloride, N-phenyl-2-morpholinoacetamide, potassium hydroxide.
Reaction Conditions: Microwave irradiation, solvent-free system.
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-morpholino-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-2-morpholino-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-morpholino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylacetamide: Similar structure but lacks the morpholine ring.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: Contains a benzothiazole ring instead of a benzyl group.
Uniqueness
N-Benzyl-2-morpholino-2-phenylacetamide is unique due to the presence of both a morpholine ring and a benzyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-morpholin-4-yl-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)21-11-13-23-14-12-21/h1-10,18H,11-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKFZJNOOWAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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